An In-depth Technical Guide to 2-Furanmethanol, alpha-ethyl-
An In-depth Technical Guide to 2-Furanmethanol, alpha-ethyl-
Introduction
2-Furanmethanol, alpha-ethyl-, also known as 1-(furan-2-yl)propan-1-ol, is a heterocyclic alcohol that is garnering increasing interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its structure, which features a furan ring substituted with a 1-hydroxypropyl group, bestows it with a unique combination of reactivity and potential biological activity. The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural component in numerous pharmacologically active compounds.[1] This guide aims to provide a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Furanmethanol, alpha-ethyl-, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. 2-Furanmethanol, alpha-ethyl- is a colorless liquid under standard conditions. Key properties are summarized in the table below:
| Property | Value | Source |
| CAS Number | 4208-61-1 | [2][3] |
| Molecular Formula | C7H10O2 | [2][3] |
| Molecular Weight | 126.15 g/mol | [2][3] |
| Boiling Point | 181-182 °C | [2][3] |
| Density | 1.04 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.476 | [2][3] |
| Flash Point | 79 °C | [2] |
| LogP | 1.723 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
These properties indicate a compound with moderate polarity and a relatively high boiling point, suggesting that it can be handled under normal laboratory conditions with appropriate care.
Synthesis of 2-Furanmethanol, alpha-ethyl-
The most common and efficient method for the synthesis of 2-Furanmethanol, alpha-ethyl- is through the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of an ethylmagnesium halide to the carbonyl group of furfural.
Reaction Scheme
Caption: Synthesis of 2-Furanmethanol, alpha-ethyl- via Grignard reaction.
A detailed protocol for this synthesis is outlined below:
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Furfural
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).
-
Addition of Furfural: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of freshly distilled furfural in the same anhydrous solvent to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether or THF. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-Furanmethanol, alpha-ethyl-. A patent for a similar method describes keeping the temperature between 45°C and 55°C during the addition of furfural and chloroethane to a mixture of magnesium chips and bromoethane in a methylbenzene-tetrahydrofuran solvent.[4]
Reactivity and Chemical Behavior
The chemical reactivity of 2-Furanmethanol, alpha-ethyl- is dictated by its two primary functional groups: the furan ring and the secondary alcohol.
Reactions of the Furan Ring
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, it is also prone to ring-opening reactions under strongly acidic conditions. Like other furans, it can participate in Diels-Alder reactions with suitable dienophiles.[5]
Reactions of the Secondary Alcohol
The secondary hydroxyl group can undergo typical alcohol reactions, including:
-
Oxidation: Oxidation of the secondary alcohol can yield the corresponding ketone, 1-(furan-2-yl)propan-1-one.
-
Esterification: Reaction with carboxylic acids or their derivatives will form the corresponding esters.
-
Etherification: Treatment with alkyl halides under basic conditions will produce ethers.[5]
Caption: Key reaction pathways for 2-Furanmethanol, alpha-ethyl-.
Applications in Drug Development
The furan nucleus is a prevalent scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for phenyl rings, which can lead to improved metabolic stability and drug-receptor interactions.[1] While specific applications of 2-Furanmethanol, alpha-ethyl- in drug development are not extensively documented in publicly available literature, its structural motifs suggest several potential avenues for exploration.
-
Scaffold for Synthesis: It can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1]
-
Ranitidine Synthesis: The parent compound, 2-furanmethanol, is a known chemical building block for the synthesis of the anti-ulcer drug Ranitidine. This suggests that derivatives like 2-Furanmethanol, alpha-ethyl- could be explored for the synthesis of novel analogues.
The presence of both a chiral center (at the alpha-carbon) and the furan ring provides opportunities for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.
Analytical Methods
The characterization and quantification of 2-Furanmethanol, alpha-ethyl- are crucial for quality control and research purposes. A common and effective analytical technique for this and similar compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[6]
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
A suitable capillary column (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2-Furanmethanol, alpha-ethyl- in a suitable volatile solvent such as dichloromethane or methanol.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: The retention time of the peak corresponding to 2-Furanmethanol, alpha-ethyl- can be used for identification, and the peak area can be used for quantification against a standard curve. The mass spectrum will provide structural confirmation. Predicted mass-to-charge ratios for various adducts can be found in databases like PubChemLite.[7]
Safety and Handling
Conclusion
2-Furanmethanol, alpha-ethyl- is a valuable chemical entity with a range of potential applications stemming from its unique structural features. Its straightforward synthesis and the versatile reactivity of both the furan ring and the secondary alcohol group make it an attractive building block for organic chemists. For researchers in drug development, it represents a promising scaffold for the design and synthesis of novel therapeutic agents. As research into furan-containing compounds continues to expand, the importance and utility of 2-Furanmethanol, alpha-ethyl- are likely to grow.
References
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2-Furanmethanol, alpha-ethyl-|lookchem. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]
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2-Furanmethanol, alpha-ethyl | CAS#:4208-61-1 | Chemsrc. (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]
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2-FURANMETHANOL - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]
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2-Furanmethanol, 5-ethenyltetrahydro-α,α,5-trimethyl-, cis- - the NIST WebBook. (n.d.). NIST. Retrieved January 21, 2026, from [Link]
- CN105801531A - Method for preparing alpha-ethyl furan methanol - Google Patents. (n.d.). Google Patents.
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Chemical Properties of 2-Furanmethanol (CAS 98-00-0) - Cheméo. (n.d.). Cheméo. Retrieved January 21, 2026, from [Link]
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2-furanmethanol, alpha-ethyl- (C7H10O2) - PubChemLite. (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]
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2-FURANMETHANOL, TETRAHYDRO CAS N°: 97-99-4 - OECD Existing Chemicals Database. (2005, January 21). OECD. Retrieved January 21, 2026, from [Link]
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2-Furanmethanol: Human health tier II assessment. (2016, April 21). Australian Government Department of Health and Aged Care. Retrieved January 21, 2026, from [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
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Determination of Furfurals: 2-Pentylfuran; Furanmethanol (Furfuryl alcohol); 2-Methylfuran; 2-Ethylfuran; Furan; 2-Butylfuran; 2-Acetylfuran - analysis - Analytice. (n.d.). Analytice. Retrieved January 21, 2026, from [Link]
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2-FURANMETHANOL (FURFURYL ALCOHOL) - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved January 21, 2026, from [Link]
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Structure of 2-Furanmethanol,5ethenyltetrahydro-α,α,5-trimethyl-,cis... - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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2-Furanmethanol - the NIST WebBook. (n.d.). NIST. Retrieved January 21, 2026, from [Link]
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Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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furfuryl alcohol, 98-00-0 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]
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Furfuryl alcohol - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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